

X-ray Crystal Structure of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **5-Bromoquinazoline-2,4-diamine**, a heterocyclic compound of interest in medicinal chemistry. While a specific X-ray crystal structure for this exact molecule is not publicly available at the time of this writing, this document compiles crucial information on its synthesis, potential biological activities, and structural data from closely related analogs. The guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinazoline scaffold.

Structural Elucidation: The Quest for a Crystal Structure

An exhaustive search of crystallographic databases and scientific literature did not yield a publicly available X-ray crystal structure for **5-Bromoquinazoline-2,4-diamine**. The absence of this specific data highlights an opportunity for further research to elucidate its precise three-dimensional arrangement, which would be invaluable for structure-based drug design.

To provide a contextual understanding of the structural characteristics of related compounds, the following table summarizes the crystallographic data for a similar brominated quinazoline derivative, 3-(4-Bromophenyl)quinazolin-4(3H)-one.

Compound	Formula	Crystal System	Space Group	Unit Cell Parameters	Reference
3-(4-Bromophenyl)quinazolin-4(3H)-one	C ₁₄ H ₉ BrN ₂ O	Monoclinic	P2 ₁ /c	a = 16.961(3) Å, b = 3.9530(8) Å, c = 17.698(3) Å, β = 93.168(11)°	[1]

Synthesis of 2,4-Diaminoquinazoline Derivatives

The synthesis of 2,4-diaminoquinazolines typically involves a multi-step process starting from appropriately substituted anthranilic acids or benzonitriles. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2,4-Diaminoquinazolines

A versatile method for the synthesis of 2,4-diaminoquinazoline derivatives involves the use of 2,4-dichloroquinazoline as a key intermediate.[2] This intermediate can be prepared from the commercially available quinazoline-2,4(1H,3H)-dione.[2]

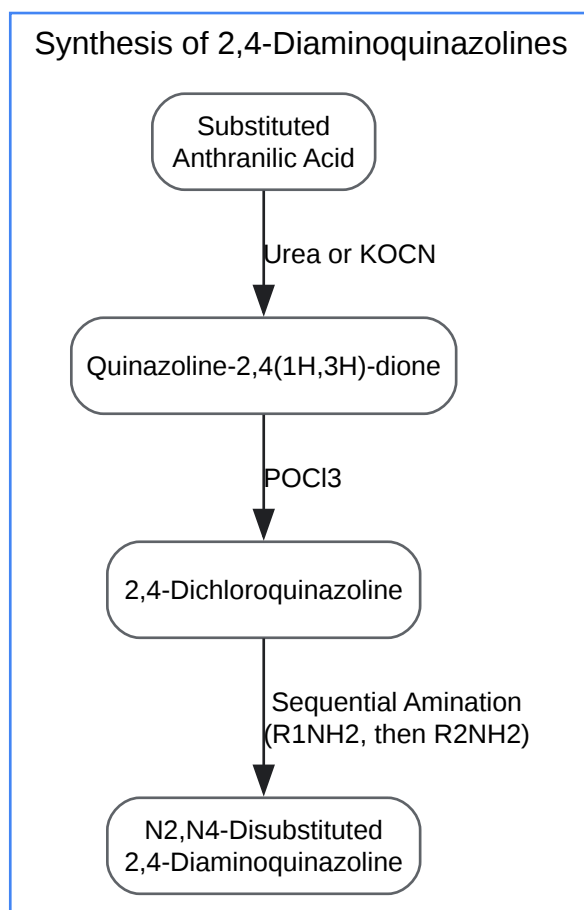
- Chlorination of Quinazoline-2,4(1H,3H)-dione: Quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline to yield 2,4-dichloroquinazoline.[2]
- Sequential Nucleophilic Substitution: The 2,4-dichloroquinazoline is then subjected to sequential nucleophilic substitution reactions.
 - Step 1: The more reactive chlorine atom at the 4-position is first displaced by reacting with a primary or secondary amine (e.g., 4-fluorobenzylamine) in a suitable solvent like tetrahydrofuran (THF) at room temperature.[2]
 - Step 2: The second chlorine atom at the 2-position is subsequently displaced by another amine (e.g., piperidine) in a solvent such as isopropanol under reflux conditions to afford the desired N²,N⁴-disubstituted 2,4-diaminoquinazoline.[2]

To synthesize the target compound, **5-Bromoquinazoline-2,4-diamine**, one would start with the corresponding 5-bromoanthranilic acid.

Proposed Synthesis of 5-Bromoquinazoline-2,4-diamine

- Formation of 6-Bromoquinazoline-2,4(1H,3H)-dione: 5-Bromoanthranilic acid can be treated with urea or potassium cyanate to form 6-bromoquinazoline-2,4(1H,3H)-dione.
- Chlorination: The resulting dione is then chlorinated using phosphorus oxychloride to yield 6-bromo-2,4-dichloroquinazoline.
- Amination: Finally, the dichloro intermediate is treated with ammonia or a protected form of ammonia to introduce the amino groups at positions 2 and 4, yielding **5-Bromoquinazoline-2,4-diamine**.

The following diagram illustrates a generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.



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Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Biological Activity and Potential Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 2,4-diaminoquinazoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, and antiviral agents.[3][4][5][6]

Anticancer Activity

Many 2,4-diaminoquinazoline derivatives exert their antitumor effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor

(EGFR).[3] Additionally, some derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleic acids and leading to cell death.[3][4] The DNA binding affinity of these compounds has also been correlated with their anticancer properties.[3][7]

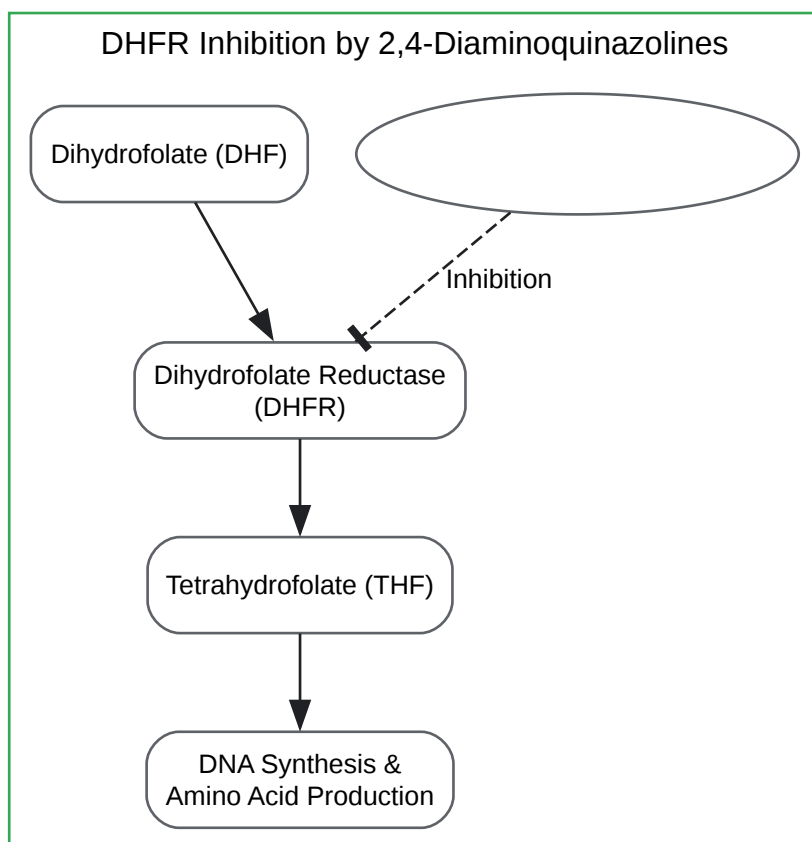
Antibacterial and Antiviral Activity

The 2,4-diaminoquinazoline core has been explored for the development of novel antibacterial agents, showing activity against multidrug-resistant strains of bacteria like *Staphylococcus aureus*. [5] Furthermore, recent studies have identified 2,4-diaminoquinazoline derivatives as potent inhibitors of Chikungunya and Ross River viruses.[6]

Potential Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

A plausible mechanism of action for some 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. This pathway is a validated target for both anticancer and antibacterial therapies.

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by 2,4-diaminoquinazoline derivatives.



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